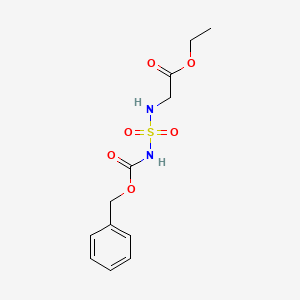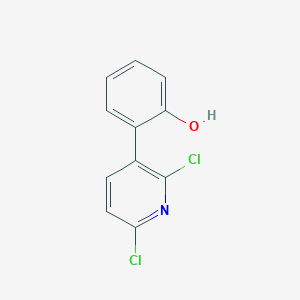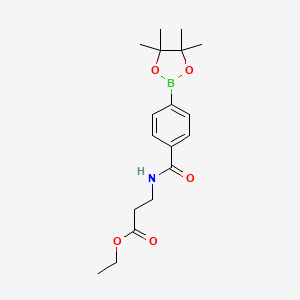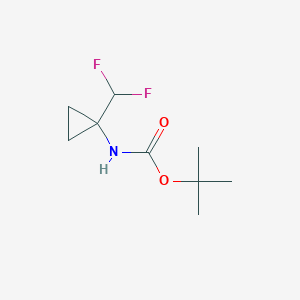![molecular formula C17H16N2O9S3 B13983033 8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid CAS No. 719306-77-1](/img/structure/B13983033.png)
8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three sulfonic acid groups, an amino group, and a benzylamino group. This compound is often used in various scientific research applications due to its fluorescent properties and ability to form stable derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid typically involves multiple steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1,3,6-trinitronaphthalene.
Reduction: The nitro groups are then reduced to amino groups, resulting in 1,3,6-triaminonaphthalene.
Sulfonation: The triaminonaphthalene undergoes sulfonation to introduce the sulfonic acid groups, forming 1,3,6-trisulfonic acid.
Benzylation: Finally, the compound is benzylated with 3-aminobenzylamine to yield 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chlorides and amines are used under acidic or basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Sulfonamide derivatives.
Applications De Recherche Scientifique
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in the study of biological molecules such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of 8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid involves its ability to interact with various molecular targets through its functional groups. The amino and sulfonic acid groups allow it to form stable complexes with proteins, nucleic acids, and other biomolecules. This interaction often results in changes in fluorescence, which can be measured and analyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Aminopyrene-1,3,6-trisulfonic acid
- 8-Hydroxy-1,3,6-pyrenetrisulfonic acid
- 6,8-Dihydroxy-1,3-pyrenedisulfonic acid
Uniqueness
8-(3-Aminobenzylamino)naphthalene-1,3,6-trisulfonic acid is unique due to its combination of amino, benzylamino, and sulfonic acid groups, which provide distinct chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity.
Propriétés
Numéro CAS |
719306-77-1 |
|---|---|
Formule moléculaire |
C17H16N2O9S3 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
8-[(3-aminophenyl)methylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C17H16N2O9S3/c18-12-3-1-2-10(4-12)9-19-15-7-13(29(20,21)22)5-11-6-14(30(23,24)25)8-16(17(11)15)31(26,27)28/h1-8,19H,9,18H2,(H,20,21,22)(H,23,24,25)(H,26,27,28) |
Clé InChI |
ODGRWMCJDHYIEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)CNC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
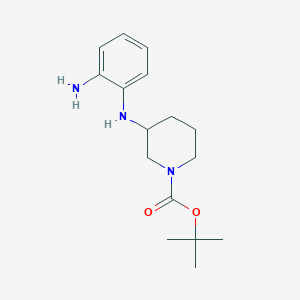


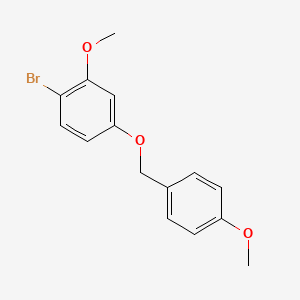


![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
